![molecular formula C9H10ClN3O B1478718 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853228-04-2](/img/structure/B1478718.png)
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Übersicht
Beschreibung
The compound “5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of aminonorbornane . It is related to a class of compounds that serve as Bruton tyrosine kinase inhibitors with high selectivity on a C481S mutant . These compounds are used in the preparation of medicines for preventing or treating heteroimmune diseases, autoimmune diseases, or cancer .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. For instance, the synthesis of functionalized bicyclo[2.2.1]heptanes has been achieved via a formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclo[2.2.1]heptane core and a 6-chloropyrimidin-4-yl group attached to it . The structure also includes an oxygen atom, creating an oxa-bicycloheptane structure .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and specific to the particular synthesis process. For example, a formal [4 + 2] cycloaddition reaction has been used in the synthesis of similar compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
The synthesis of epibatidine analogs, closely related to the compound , has been a significant area of research. For instance, the total synthesis and determination of the absolute configuration of epibatidine, involving reactions of lithio-chloropyridine with bicyclic ketones, provides a foundation for synthesizing related compounds (Fletcher et al., 1994). Similarly, the development of synthetic routes for chloropyridyl-substituted azabicycloheptanes demonstrates the versatility of these bicyclic frameworks in synthesizing novel chemical entities (Malpass & Cox, 1999).
Structural Analysis and Derivative Synthesis
The structural analysis and synthesis of derivatives from 2-oxa-5-azabicyclo[2.2.1]heptane frameworks have been extensively researched. For example, the synthesis, structure, and conformational variety of 7-oxa-1-azabicycloheptane derivatives from sugar nitrones highlight the compound's capacity for structural diversity and its potential applications in designing novel molecules (Rowicki et al., 2019). Furthermore, the creation of backbone-constrained γ-amino acid analogues from the 2-oxa-5-azabicycloheptane platform demonstrates its utility in medicinal chemistry for developing compounds with potential therapeutic applications (Garsi et al., 2022).
Applications in Medicinal Chemistry
The exploration of bicyclic structures for medicinal chemistry applications has led to the synthesis of bridged bicyclic morpholine amino acids, showcasing the potential of these frameworks in drug discovery. These compounds serve as compact modules that could modulate the physicochemical and pharmacokinetic properties of drug candidates, offering new avenues for intellectual property and drug development (Kou et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential uses in medicine, particularly in the treatment of heteroimmune and autoimmune diseases, and cancer . Additionally, research could focus on optimizing its synthesis process and improving our understanding of its properties and mechanisms of action.
Eigenschaften
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-3-7-1-6(13)4-14-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXFZZYWAWUERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



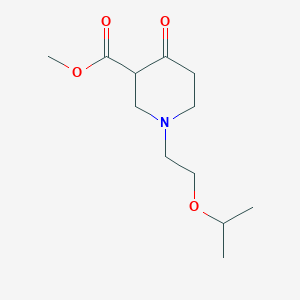
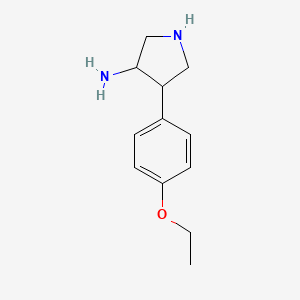
![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)

![1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478641.png)
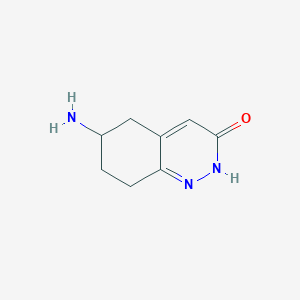
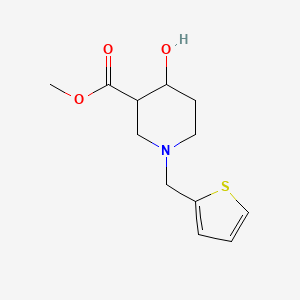
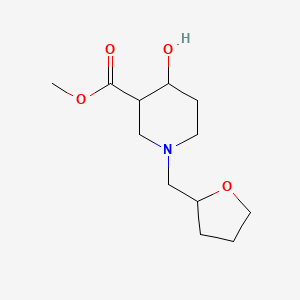
![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
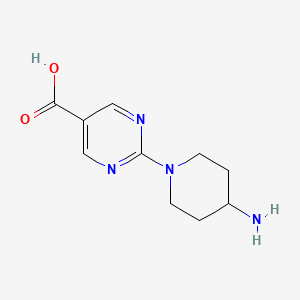
![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
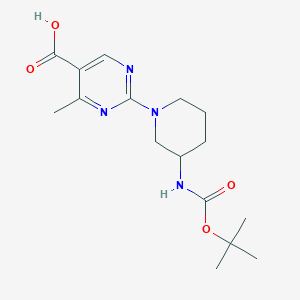
![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)
